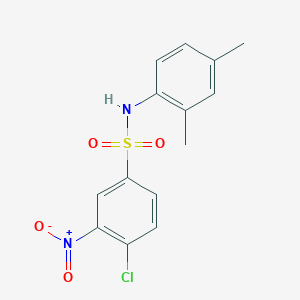
5-Bromopyridine-2-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromopyridine-2-carboximidamide is an organic compound with the molecular formula C6H6BrN3 It is a derivative of pyridine, where a bromine atom is substituted at the 5-position and a carboximidamide group is attached to the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-2-carboximidamide typically involves the bromination of pyridine derivatives followed by the introduction of the carboximidamide group. One common method involves the reaction of 5-bromopyridine with cyanamide under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
5-Bromopyridine-2-carboximidamide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboximidamide group can be oxidized to form carboxylic acids or reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include 5-substituted pyridine derivatives.
Oxidation: Products include 5-bromopyridine-2-carboxylic acid.
Reduction: Products include 5-bromopyridine-2-amine.
Coupling Reactions: Products include biaryl compounds with various functional groups.
科学的研究の応用
5-Bromopyridine-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules and as a reagent in various organic transformations.
作用機序
The mechanism of action of 5-Bromopyridine-2-carboximidamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and carboximidamide group contribute to the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the target and the biological context.
類似化合物との比較
Similar Compounds
5-Chloropyridine-2-carboximidamide: Similar structure with a chlorine atom instead of bromine.
5-Fluoropyridine-2-carboximidamide: Similar structure with a fluorine atom instead of bromine.
5-Iodopyridine-2-carboximidamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
5-Bromopyridine-2-carboximidamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
特性
IUPAC Name |
5-bromopyridine-2-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c7-4-1-2-5(6(8)9)10-3-4/h1-3H,(H3,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEPYTQXSKXWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-4-(phenoxymethyl)-1H-1,2,3-triazole](/img/structure/B2725371.png)
![N,N-bis(2-hydroxyethyl)-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B2725372.png)
![5-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2725373.png)

![6-bromo-5-methoxy-1H-benzo[d][1,2,3]triazole](/img/structure/B2725382.png)
![ethyl 4-(2-(4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2725383.png)
![1-(azepan-1-yl)-2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethan-1-one](/img/structure/B2725384.png)
![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2725385.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzamide](/img/structure/B2725387.png)
![3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2725389.png)
![4-bromo-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2725390.png)


